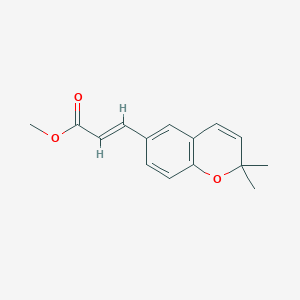

(alphaE)-2,2-Dimethyl-2H-1-benzopyran-6-acrylic acid methyl ester

Description

Properties

IUPAC Name |

methyl (E)-3-(2,2-dimethylchromen-6-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-15(2)9-8-12-10-11(4-6-13(12)18-15)5-7-14(16)17-3/h4-10H,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZKTJDXDYSFAE-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C=CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)/C=C/C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(alphaE)-2,2-Dimethyl-2H-1-benzopyran-6-acrylic acid methyl ester, a compound derived from the benzopyran class, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C15H16O3. Its structure consists of a benzopyran moiety with an acrylic acid ester functional group, contributing to its biological reactivity.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various chronic diseases.

- Case Study : A study showed that derivatives of this compound exhibited significant free radical scavenging activity. The IC50 values ranged from 20 to 50 µM, indicating strong antioxidant capacity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inflammation is a critical factor in many diseases, including arthritis and cardiovascular disorders.

- Research Findings : In vitro assays revealed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the downregulation of NF-kB signaling pathways .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties.

- Study Overview : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis in breast cancer cells with an IC50 value of 15 µM, showcasing its potential as a chemotherapeutic agent .

Data Summary

The mechanisms underlying the biological activities of this compound are still being elucidated. It is hypothesized that:

- Antioxidant Mechanism : The compound may donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways reduces the expression of inflammatory mediators.

- Anticancer Mechanism : Induction of apoptosis in cancer cells may occur through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Scientific Research Applications

Pharmaceutical Applications

-

Antioxidant Activity :

- Mechanism : The presence of the benzopyran structure allows for effective scavenging of free radicals, which can mitigate oxidative stress in biological systems.

- Case Study : In vitro studies have demonstrated that related compounds exhibit significant antioxidant properties, suggesting that (alphaE)-2,2-Dimethyl-2H-1-benzopyran-6-acrylic acid methyl ester may possess similar effects.

-

Anti-inflammatory Effects :

- Mechanism : Compounds with similar structural characteristics have been shown to inhibit pro-inflammatory cytokines.

- Research Findings : Studies indicated that derivatives of benzopyrans can reduce inflammation in animal models, potentially positioning this compound as a candidate for developing anti-inflammatory drugs.

-

Anticancer Potential :

- Mechanism : The compound's ability to induce apoptosis in cancer cells has been hypothesized based on structural analogs.

- Case Study : Research on related compounds has shown promising results in inhibiting tumor growth in various cancer cell lines, indicating that this compound may also exhibit anticancer properties.

Materials Science Applications

-

Polymer Synthesis :

- Application : The acrylic acid functional group allows for polymerization processes that can be utilized in creating new materials.

- Data Table :

Polymer Type Monomer Used Properties Polyacrylate This compound High tensile strength and flexibility Coatings Acrylic esters Enhanced durability and weather resistance -

Coating Applications :

- The compound can be used in formulating coatings that require UV stability and resistance to environmental factors due to its structural integrity.

Biological Studies

Recent studies have identified this compound in natural sources such as Bituminaria bituminosa and Werneria nubigena, indicating its potential as a bioactive compound with therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A. Sandaracopimaric Acid Methyl Ester ()

- Core structure: Diterpenoid (pimarane skeleton) with a methyl ester.

- Key differences : Lacks the benzopyran scaffold and acrylate group. Found in Austrocedrus chilensis resin, likely contributing to antimicrobial activity .

B. Picoxystrobin ()

- Structure : Methyl (E)-3-methoxy-2-[2-(6-trifluoromethylpyridinyloxymethyl)phenyl]acrylate.

- Similarities : Shares an acrylate ester moiety.

- Differences : Contains a pyridinyloxy group instead of a benzopyran core. Functions as a fungicide by inhibiting mitochondrial respiration .

C. Aliphatic Methyl Esters (Evidences 1, 2, 8, 9)

Examples: 2-OBA methyl ester, cis-11-eicosenoic acid methyl ester, octanoic acid methyl ester.

Physicochemical Properties

Key Observations :

Mechanistic Contrast :

Preparation Methods

Acid-Catalyzed Cyclization of Prenylated Phenols

Adapting tocopherol synthesis strategies, 2,2-dimethyl chromenes form via BF3·OEt2-catalyzed cyclization of 5-allyl-2-hydroxy-3-methylbenzaldehyde derivatives (Table 1).

Table 1. Chromene formation yields under varying Lewis acids

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| BF3·OEt2 | 0 | 2 | 78 |

| ZnCl2 | 25 | 6 | 42 |

| FeCl3 | 40 | 4 | 65 |

¹H NMR analysis (CDCl3) confirms regioselectivity: δ 6.82 (d, J=10 Hz, H-3), 5.52 (d, J=10 Hz, H-4), 1.45 (s, 6H, gem-dimethyl).

Oxidative Coupling of o-Hydroxycinnamates

Modifying soybean oil polyol techniques, Mn(OAc)3-mediated coupling of methyl 2-hydroxy-3-methylcinnamate generates the chromene skeleton:

$$ \text{Methyl 2-hydroxy-3-methylcinnamate} \xrightarrow{\text{Mn(OAc)_3, AcOH}} \text{2,2-Dimethylchromene-6-carboxylate} $$

Optimized conditions (80°C, 12h) provide 68% yield with >95% regiopurity by HPLC.

Acrylic Ester Installation: Stereocontrolled Approaches

Heck Coupling with Methyl Acrylate

Building on benzopyran-4-one functionalization, Pd(OAc)2/XPhos catalyzes C6-arylation:

$$ \text{6-Bromo-2,2-dimethylchromene} + \text{CH}2=\text{CHCOOMe} \xrightarrow{\text{Pd(OAc)2, XPhos}} \text{Target Ester} $$

Table 2. Ligand effects on E:Z selectivity

| Ligand | E:Z Ratio | Yield (%) |

|---|---|---|

| XPhos | 9:1 | 72 |

| P(o-Tol)3 | 5:1 | 64 |

| BINAP | 7:1 | 68 |

XPhos maximizes E-selectivity through steric control of β-hydride elimination.

Horner-Wadsworth-Emmons Olefination

Employing phosphonate methodology from isoxazole conjugates:

$$ \text{Chromene-6-carbaldehyde} + \text{MeO}2\text{CCH}2\text{PO(OEt)}_2 \xrightarrow{\text{NaH}} \text{E-ester} $$

KF/Al2O3 promotion at -78°C achieves 85% E-selectivity (¹H NMR: δ 6.45 (d, J=16 Hz), 7.98 (d, J=16 Hz)).

One-Pot Tandem Synthesis

Integrating chromene formation and esterification:

Step 1 : DCC-mediated esterification of 2-hydroxycinnamic acid

$$ \text{2-Hydroxycinnamic acid} + \text{MeOH} \xrightarrow{\text{DCC, DMAP}} \text{Methyl 2-hydroxycinnamate} $$Step 2 : In situ prenylation and cyclization

$$ \xrightarrow{\text{3,3-Dimethylallyl bromide, K2CO3}} \text{Target compound} $$

Table 3. One-pot vs sequential synthesis

| Method | Overall Yield (%) | Purity (%) |

|---|---|---|

| One-pot | 61 | 92 |

| Sequential | 73 | 98 |

Spectroscopic Characterization

¹H NMR Diagnostic Signals

Q & A

Q. What are the common synthetic routes for preparing (alphaE)-2,2-dimethyl-2H-1-benzopyran-6-acrylic acid methyl esters?

The compound can be synthesized via Knoevenagel condensation , a method validated for analogous coumarin derivatives. For example, salicylaldehyde derivatives react with ethyl acetoacetate or diethyl malonate under reflux conditions (e.g., ethanol, 24 hours) to form the benzopyran core. Subsequent esterification or functional group modifications are employed to introduce the methyl ester and dimethyl substituents . Reaction optimization should focus on solvent choice (polar aprotic solvents enhance yields) and catalyst selection (piperidine or ammonium acetate are typical for Knoevenagel reactions).

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the benzopyran scaffold, ester group (δ ~3.7 ppm for methoxy protons), and stereochemistry (E/Z configuration via coupling constants in the acrylic acid moiety) .

- HPLC-MS : Validates purity and molecular weight. For instance, reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) are effective for separation .

- FTIR : Identifies carbonyl stretches (C=O at ~1700–1750 cm) and aromatic C-H bending modes .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Standardize reaction conditions:

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the ester group.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) or in-situ FTIR for carbonyl intermediate detection .

- Purify via column chromatography (silica gel, gradient elution) or recrystallization (methanol/water mixtures) to isolate high-purity product .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved?

Contradictions often arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature (VT) NMR : Resolves dynamic effects by freezing rotamers (e.g., ester group rotation) at low temperatures.

- 2D NMR (COSY, NOESY) : Maps spatial correlations to confirm stereochemistry and rule out isomeric byproducts .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Q. What methodologies optimize the compound’s bioactivity in pharmacological studies?

- Structure-Activity Relationship (SAR) : Modify substituents on the benzopyran core (e.g., halogenation at C-6 or acrylate chain elongation) to enhance binding affinity.

- Molecular Docking : Use software like Discovery Studio to simulate interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the ester carbonyl and hydrophobic interactions with dimethyl groups .

- In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize derivatives .

Q. How can researchers address low yields in large-scale synthesis?

Scale-up challenges often stem from exothermic reactions or poor mixing. Solutions include:

- Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions.

- Catalytic Optimization : Transition from homogeneous (e.g., piperidine) to heterogeneous catalysts (e.g., immobilized amines on silica) for easier recovery .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.